[[[3-(2-Methyl-propane-2-sulfonyl)-1-benzenyl]-2-propyl]-carbonyl-histidyl]-amino-[cyclohexylmethyl]-[2-hydroxy-4-isopropyl]-pentan-5-oic acid butylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CGP-38560A is a renin inhibitor that was initially developed by Novartis Pharma AG. It has been studied for its potential therapeutic effects in cardiovascular diseases, particularly in the management of hypertension. The compound works by inhibiting the activity of renin, an enzyme involved in the renin-angiotensin-aldosterone system, which plays a crucial role in regulating blood pressure .
Preparation Methods
The synthesis of CGP-38560A involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. One of the synthetic routes includes the preparation of CGP-38560 methanesulfonate, which is a well-tolerated renin inhibitor. The compound is synthesized through a series of reactions involving the coupling of specific amino acids and other organic molecules under controlled conditions . Industrial production methods for CGP-38560A would likely involve large-scale synthesis using similar reaction pathways, optimized for yield and purity.
Chemical Reactions Analysis
CGP-38560A undergoes various chemical reactions, primarily involving its interaction with renin and other components of the renin-angiotensin-aldosterone system. The compound is known to cause a dose-dependent decrease in angiotensin II and plasma renin activity, and a dose-dependent increase in active renin . Common reagents and conditions used in these reactions include specific buffers and solvents that maintain the stability and activity of the compound. The major products formed from these reactions are typically related to the inhibition of renin activity and the subsequent decrease in angiotensin II levels.
Scientific Research Applications
CGP-38560A has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying renin inhibition and the development of new antihypertensive agents. In biology and medicine, CGP-38560A has been used in clinical trials to evaluate its efficacy in lowering blood pressure and its potential side effects . The compound’s ability to inhibit renin without affecting other enzymes makes it a valuable tool for studying the renin-angiotensin-aldosterone system and its role in cardiovascular diseases.
Mechanism of Action
The mechanism of action of CGP-38560A involves its binding to the active site of renin, thereby preventing the conversion of angiotensinogen to angiotensin I. This inhibition leads to a decrease in the levels of angiotensin II, a potent vasoconstrictor, resulting in lower blood pressure . The molecular targets of CGP-38560A include the catalytic site of renin, where it forms hydrogen bonds with key amino acids, thereby stabilizing the enzyme in an inactive conformation. The pathways involved in its mechanism of action are primarily related to the renin-angiotensin-aldosterone system.
Comparison with Similar Compounds
CGP-38560A can be compared with other renin inhibitors such as aliskiren, remikiren, and cilazapril. While all these compounds share the common mechanism of inhibiting renin, CGP-38560A is unique in its specific binding interactions and its ability to cause a dose-dependent increase in active renin . Aliskiren, for example, is a non-peptide renin inhibitor that has been shown to have different binding interactions compared to CGP-38560A . Remikiren and cilazapril are also potent renin inhibitors, but they differ in their efficacy and side effect profiles .
Similar Compounds::- Aliskiren
- Remikiren
- Cilazapril
Properties
Molecular Formula |
C39H63N5O6S |
---|---|
Molecular Weight |
730.0 g/mol |
IUPAC Name |
(2S,4S,5S)-5-[[(2S)-2-[[(2S)-2-benzyl-3-tert-butylsulfonylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-butyl-6-cyclohexyl-4-hydroxy-2-propan-2-ylhexanamide |
InChI |
InChI=1S/C39H63N5O6S/c1-7-8-19-41-37(47)32(27(2)3)23-35(45)33(21-29-17-13-10-14-18-29)43-38(48)34(22-31-24-40-26-42-31)44-36(46)30(20-28-15-11-9-12-16-28)25-51(49,50)39(4,5)6/h9,11-12,15-16,24,26-27,29-30,32-35,45H,7-8,10,13-14,17-23,25H2,1-6H3,(H,40,42)(H,41,47)(H,43,48)(H,44,46)/t30-,32+,33+,34+,35+/m1/s1 |
InChI Key |
GGKXIITZBSPCQP-IZIWAXSGSA-N |
Isomeric SMILES |
CCCCNC(=O)[C@@H](C[C@@H]([C@H](CC1CCCCC1)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC3=CC=CC=C3)CS(=O)(=O)C(C)(C)C)O)C(C)C |
Canonical SMILES |
CCCCNC(=O)C(CC(C(CC1CCCCC1)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=CC=C3)CS(=O)(=O)C(C)(C)C)O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.